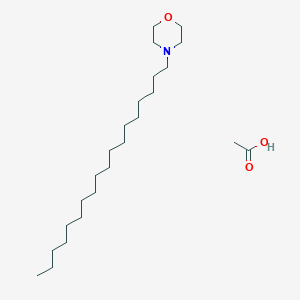
4-Octadecylmorpholinium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octadecylmorpholinium acetate is a heterocyclic organic compound with the molecular formula C24H49NO3 and a molecular weight of 399.65076 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with an octadecyl group and an acetate anion. This compound is used primarily in research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecylmorpholinium acetate typically involves the reaction of octadecylamine with morpholine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Octadecylamine, morpholine, acetic acid.
Conditions: The reaction is usually conducted at elevated temperatures to facilitate the formation of the morpholinium salt.
Procedure: Octadecylamine is first reacted with morpholine to form the intermediate, which is then treated with acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of octadecylamine, morpholine, and acetic acid.
Optimized Conditions: Industrial reactors are used to maintain optimal temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to achieve the desired purity level.
化学反应分析
Types of Reactions
4-Octadecylmorpholinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: New compounds with different functional groups replacing the acetate group.
科学研究应用
4-Octadecylmorpholinium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Octadecylmorpholinium acetate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Biomolecules: Interact with proteins, enzymes, or nucleic acids, affecting their function.
Modulate Pathways: Influence biochemical pathways by altering the activity of key enzymes or receptors.
Cellular Effects: Induce changes in cellular processes such as signal transduction, gene expression, or membrane dynamics.
相似化合物的比较
4-Octadecylmorpholinium acetate can be compared with other similar compounds, such as:
4-Octadecylpyridinium acetate: Similar structure but with a pyridine ring instead of a morpholine ring.
4-Octadecylimidazolium acetate: Contains an imidazole ring instead of a morpholine ring.
4-Octadecylpiperidinium acetate: Features a piperidine ring instead of a morpholine ring.
属性
CAS 编号 |
94159-99-6 |
|---|---|
分子式 |
C24H49NO3 |
分子量 |
399.7 g/mol |
IUPAC 名称 |
acetic acid;4-octadecylmorpholine |
InChI |
InChI=1S/C22H45NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h2-22H2,1H3;1H3,(H,3,4) |
InChI 键 |
VOZXKDVYRWKRHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN1CCOCC1.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


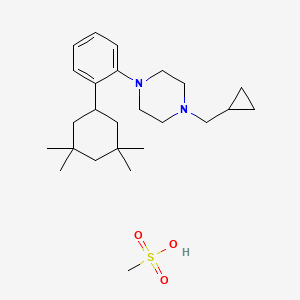
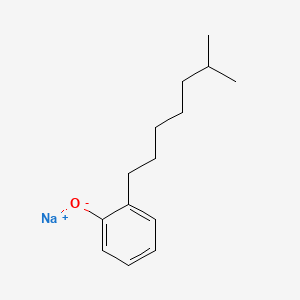
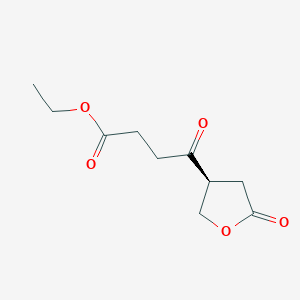
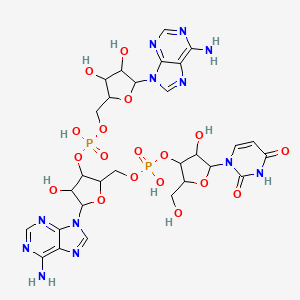

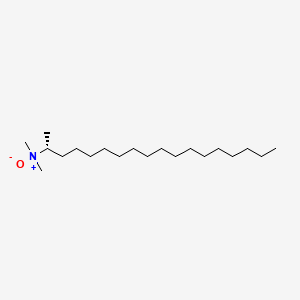



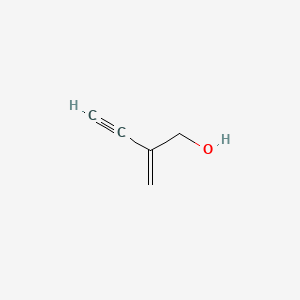



![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
